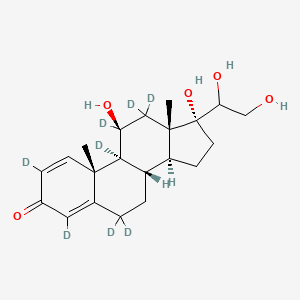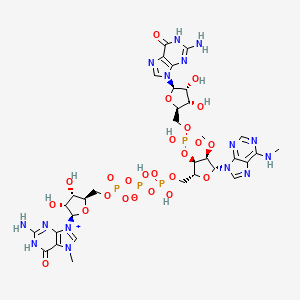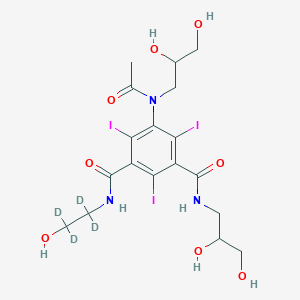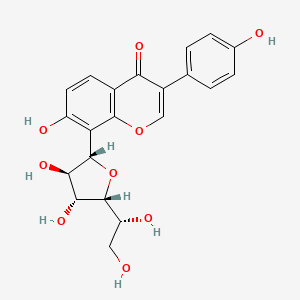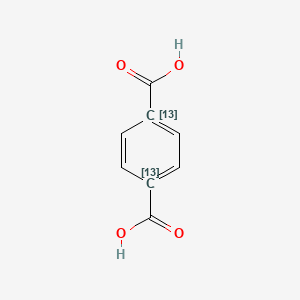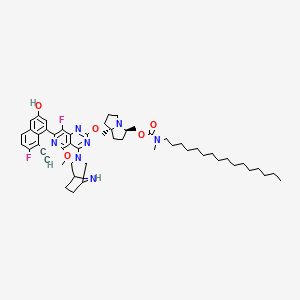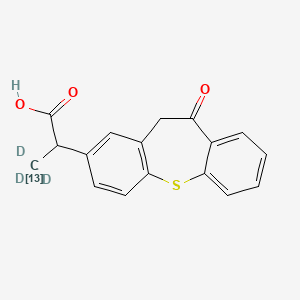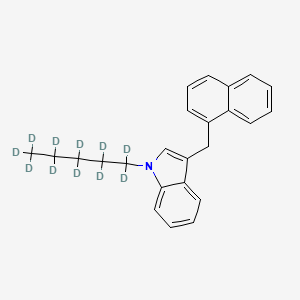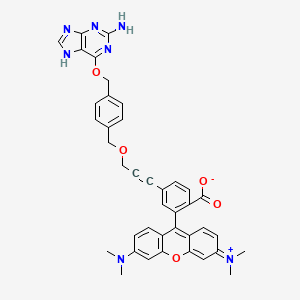
Pybg-tmr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions:
Synthesis of 4-[2-Propynylmethoxy]benzyl alcohol: Dissolve 21.71 mmol of 4-[2-Propynylmethoxy]benzyl alcohol in dry dimethylformamide (DMF) and add sodium hydride (NaH) in small portions over 10 minutes at 0°C. Stir for 15 minutes, then add propargyl bromide and stir for 1 hour at 25°C.
Synthesis of O6-[4-[2-Propynylmethoxy]benzyl]guanine (PYBG): Dissolve 6-chloroguanine in DMF at 50°C, cool to room temperature, add 1-methyl-pyrrolidin, and stir for 24 hours.
Synthesis of Pybg-tmr: Dissolve PYBG in dry DMF, add NaH in small portions over 3 minutes at 0°C, stir for 15 minutes, then add 1-(2-amino-7H-purin-6-yl)-1-methyl-pyrrolidinium chloride and 4-dimethylaminopyridine.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): Pybg-tmr undergoes this reaction with molecules containing azide groups.
Substitution Reactions: The alkyne group in this compound can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Conditions: Reactions are typically carried out in dry DMF at temperatures ranging from 0°C to 75°C.
Major Products:
科学的研究の応用
Chemistry: : Pybg-tmr is used as a fluorescent dye in various chemical assays and experiments to label and track specific molecules . Biology : It is employed in live-cell imaging to label genetically encoded SNAP-tags, allowing researchers to visualize and study cellular processes in real-time . Medicine : this compound is used in medical research to study the localization and dynamics of proteins within cells, aiding in the understanding of disease mechanisms . Industry : The compound is used in the development of diagnostic tools and assays for various applications .
作用機序
Pybg-tmr exerts its effects through a copper-catalyzed azide-alkyne cycloaddition reaction, where the alkyne group in this compound reacts with azide groups on target molecules to form a stable triazole linkage . This reaction allows for the specific and efficient labeling of genetically encoded SNAP-tags in live cells .
類似化合物との比較
Similar Compounds
Pybg-bodipy: Another fluorescent dye that labels SNAP-tags but with different spectral properties.
6-Br-tetramethylrhodamine (6-Br-TMR): A related compound used for similar labeling purposes.
Uniqueness
特性
分子式 |
C40H35N7O5 |
|---|---|
分子量 |
693.7 g/mol |
IUPAC名 |
4-[3-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methoxy]prop-1-ynyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C40H35N7O5/c1-46(2)27-12-15-30-33(19-27)52-34-20-28(47(3)4)13-16-31(34)35(30)32-18-24(11-14-29(32)39(48)49)6-5-17-50-21-25-7-9-26(10-8-25)22-51-38-36-37(43-23-42-36)44-40(41)45-38/h7-16,18-20,23H,17,21-22H2,1-4H3,(H3-,41,42,43,44,45,48,49) |
InChIキー |
RUDZHJCKRLNSJZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C#CCOCC5=CC=C(C=C5)COC6=NC(=NC7=C6NC=N7)N)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B12412931.png)
